molecular formula C15H9Cl3N2O3S B13801567 4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 531521-00-3

4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13801567
CAS No.: 531521-00-3
M. Wt: 403.7 g/mol
InChI Key: ITJCDKDAJYRCFG-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is a chemical compound with the molecular formula C15H9Cl3N2O3S. It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant metabolites. This compound contains several functional groups, including an amino group, a carbonothioyl group, and a carboxylic acid group, which influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and retrosynthesis analysis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzoic Acid: Similar in structure but lacks the amino and carbonothioyl groups.

    4-Chloro-2,5-difluorobenzoic Acid: Contains fluorine atoms instead of chlorine, leading to different reactivity and properties.

Uniqueness

4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

531521-00-3

Molecular Formula

C15H9Cl3N2O3S

Molecular Weight

403.7 g/mol

IUPAC Name

4-chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Cl3N2O3S/c16-8-2-4-10(17)9(6-8)13(21)20-15(24)19-12-5-7(14(22)23)1-3-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

ITJCDKDAJYRCFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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